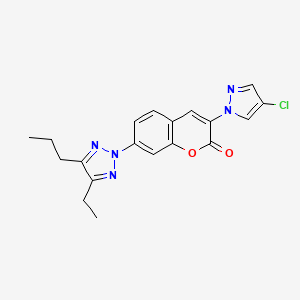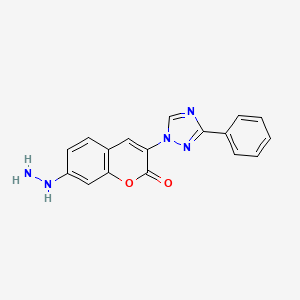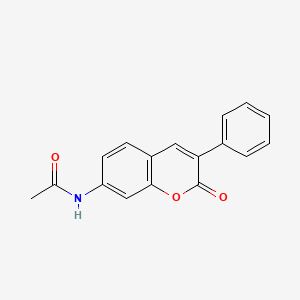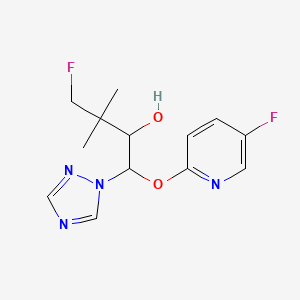
4-Fluoro-1-(5-fluoropyridin-2-yl)oxy-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound “4-Fluoro-1-(5-fluoropyridin-2-yl)oxy-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol” is a chemical entity listed in the PubChem database It is known for its unique properties and applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of compound “4-Fluoro-1-(5-fluoropyridin-2-yl)oxy-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol” involves specific reaction conditions and reagents. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:
Cyclodextrin Inclusion Complex Formation: This method involves the formation of inclusion complexes with cyclodextrins, which can enhance the solubility and stability of the compound.
Reaction with Phosgene: Another method involves the reaction of precursor molecules with phosgene to form the desired compound.
Industrial Production Methods: In industrial settings, the production of compound “this compound” may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced analytical techniques is crucial to monitor the reaction progress and ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Compound “4-Fluoro-1-(5-fluoropyridin-2-yl)oxy-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can also undergo reduction reactions, where it gains electrons or hydrogen atoms.
Substitution: In substitution reactions, one functional group in the compound is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, acids, and bases are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Compound “4-Fluoro-1-(5-fluoropyridin-2-yl)oxy-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is utilized in the production of polymers, detergents, and other industrial products.
Mécanisme D'action
The mechanism of action of compound “4-Fluoro-1-(5-fluoropyridin-2-yl)oxy-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol” involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the context of its use and the specific biological system being studied .
Comparaison Avec Des Composés Similaires
1,3-Dimethyl-2-imidazolidinone: This compound is a cyclic urea used as a high-boiling polar aprotic solvent.
Aminocaproic Acid: An antifibrinolytic agent that inhibits plasminogen activators.
Mefenamic Acid: A nonsteroidal anti-inflammatory drug that inhibits prostaglandin synthetase.
Uniqueness: Compound “4-Fluoro-1-(5-fluoropyridin-2-yl)oxy-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol” stands out due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to form inclusion complexes with cyclodextrins and its stability under various conditions are notable features that differentiate it from similar compounds.
Propriétés
IUPAC Name |
4-fluoro-1-(5-fluoropyridin-2-yl)oxy-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N4O2/c1-13(2,6-14)11(20)12(19-8-16-7-18-19)21-10-4-3-9(15)5-17-10/h3-5,7-8,11-12,20H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEBEJABJHUXQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CF)C(C(N1C=NC=N1)OC2=NC=C(C=C2)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CF)C(C(N1C=NC=N1)OC2=NC=C(C=C2)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
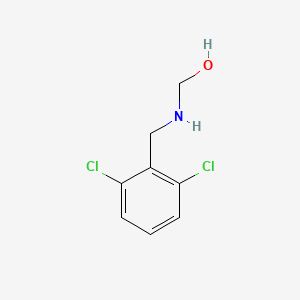
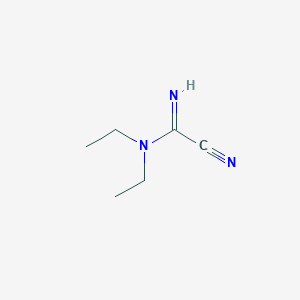
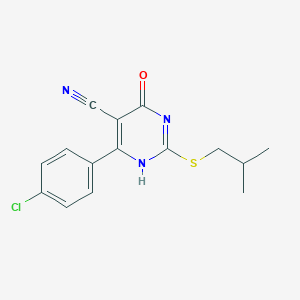
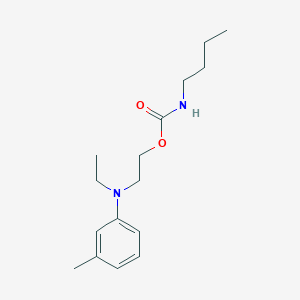
![2-[4-[4-(2-Cyanopropan-2-ylamino)phenoxy]anilino]-2-methylpropanenitrile](/img/structure/B8043124.png)
![[2,4-dimethyl-6-(piperidin-1-ylmethyl)phenyl] N-propylcarbamate](/img/structure/B8043127.png)
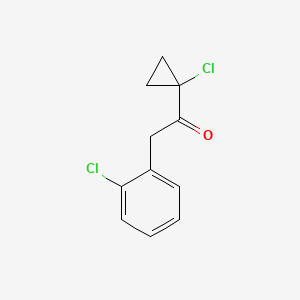
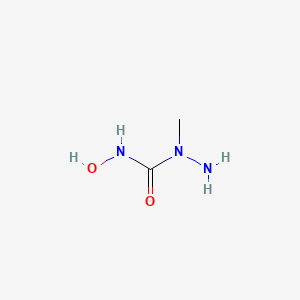
![2-(3,5-Dichlorophenyl)-1,4-dihydropyrazino[2,1-b]quinazoline-3,6-dione](/img/structure/B8043148.png)
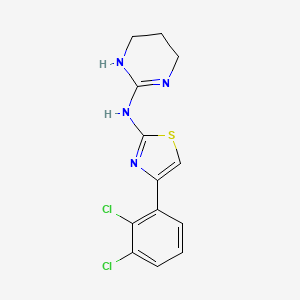
![1-[2-(4-Chlorophenyl)-1-imidazol-1-yl-2-oxoethyl]azocan-2-one](/img/structure/B8043171.png)
